molecular formula C20H20N6O3 B2612552 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-78-5

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2612552
CAS No.: 2034286-78-5
M. Wt: 392.419
InChI Key: ZFMWZPTVFAAGJN-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves their synthesis and evaluation for various biological activities. For instance, studies have focused on the synthesis of novel pyrazolopyrimidines derivatives to explore their anticancer and anti-inflammatory potential (Rahmouni et al., 2016). Another research avenue includes the development of pyrimidine-azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities (Chandrashekaraiah et al., 2014), highlighting the compound's significance in discovering new therapeutics.

Antimicrobial and Antituberculosis Activities

Compounds related to this compound have been synthesized and evaluated for their potential antimicrobial and antituberculosis activities. This research direction aims to address the need for novel antimicrobial agents in the face of rising antibiotic resistance. For example, a series of pyrimidine-azetidinone analogues were synthesized and tested against bacterial and fungal strains, showing significant activity, which suggests their potential as a new class of antimicrobial agents (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Agents

Another significant area of research involves evaluating the anti-inflammatory and analgesic properties of derivatives related to the compound . Studies have been conducted to synthesize and assess the efficacy of novel compounds in inhibiting cyclooxygenase enzymes (COX-1/COX-2), with some showing high inhibitory activity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020). This research is crucial for developing safer and more effective treatments for inflammatory diseases and pain management.

Antidepressant and Nootropic Agents

The exploration of the compound's derivatives for their central nervous system (CNS) activity, including antidepressant and nootropic effects, represents a promising research direction. Compounds synthesized from related structures have been tested for their potential to improve depressive symptoms and cognitive functions, indicating their applicability in treating CNS disorders (Thomas et al., 2016).

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-24-17(9-18(27)25(2)20(24)29)23-19(28)14-10-26(11-14)16-8-15(21-12-22-16)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWZPTVFAAGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.